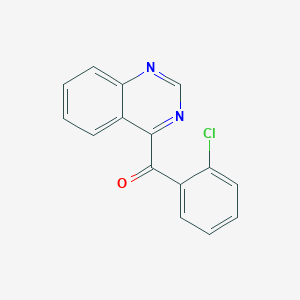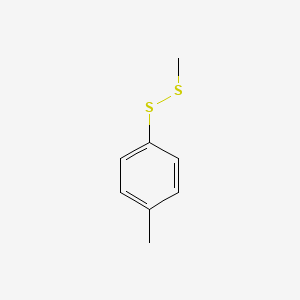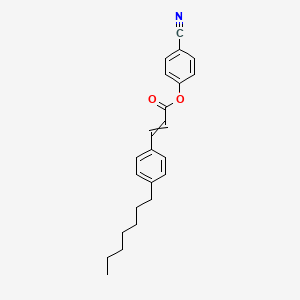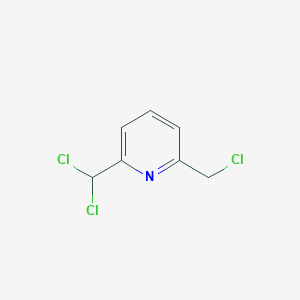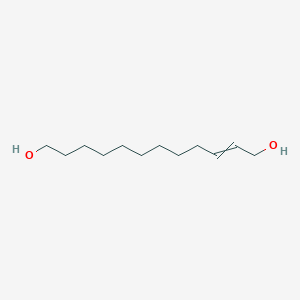![molecular formula C10H16OS2 B14624040 3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butane-2-thiol CAS No. 59190-21-5](/img/structure/B14624040.png)
3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butane-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butane-2-thiol is a chemical compound with the molecular formula C10H16OS2 and a molecular weight of 216.363 g/mol It is characterized by the presence of a furan ring substituted with two methyl groups and a thiol group attached to a butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butane-2-thiol typically involves the reaction of 2,5-dimethylfuran with a thiol-containing reagent under controlled conditions. One common method is the nucleophilic substitution reaction where 2,5-dimethylfuran is reacted with butane-2-thiol in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The furan ring and thiol group can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted furans and thiols.
Scientific Research Applications
3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butane-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butane-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity. Additionally, the furan ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran-3-thiol: Similar structure but lacks the butane chain.
2-Butanethiol: Contains a thiol group but lacks the furan ring.
Furan-2-thiol: Contains a furan ring with a thiol group but lacks the methyl substitutions.
Uniqueness
3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butane-2-thiol is unique due to the combination of a substituted furan ring and a thiol group attached to a butane chain. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
59190-21-5 |
|---|---|
Molecular Formula |
C10H16OS2 |
Molecular Weight |
216.4 g/mol |
IUPAC Name |
3-(2,5-dimethylfuran-3-yl)sulfanylbutane-2-thiol |
InChI |
InChI=1S/C10H16OS2/c1-6-5-10(7(2)11-6)13-9(4)8(3)12/h5,8-9,12H,1-4H3 |
InChI Key |
FGOMUOHZTNNFKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)SC(C)C(C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


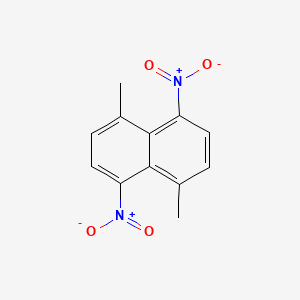
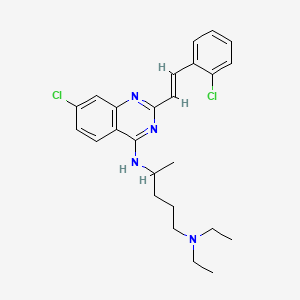
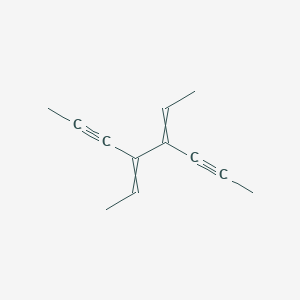
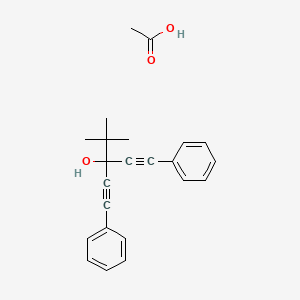
![3-[Dimethylamino-(2-ethoxycyclohexyl)methyl]phenol;hydrochloride](/img/structure/B14623975.png)
![3H-Indole-7-carboxylic acid, 3-(3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-ylidene)-, hydrochloride](/img/structure/B14623977.png)
